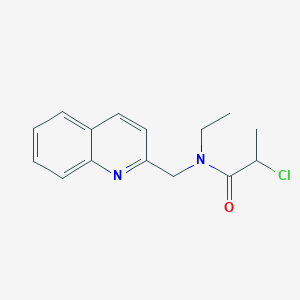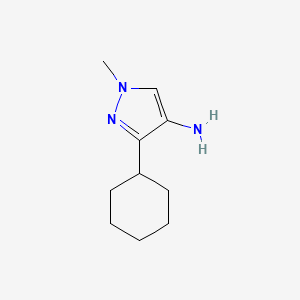![molecular formula C22H19N5O4 B2738954 methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941972-72-1](/img/structure/B2738954.png)
methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrazolo[3,4-d]pyridazine ring with various substituents. These include a methyl group, an acetamido group, and a benzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups (like the acetamido and benzoate groups) would likely make this compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
The compound has been utilized in the synthesis of various heterocyclic systems, which are integral to pharmaceutical research and development. For example, it has been used as a reagent in the preparation of heterocyclic compounds such as pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]pyrimidin-5-ones. These compounds are often explored for their potential biological activities and can serve as the foundation for developing new therapeutic agents (Toplak et al., 1999).
Phosphodiesterase 5 (PDE5) Inhibitory Activity
Some derivatives of the compound have shown potent and selective inhibitory activity against phosphodiesterase 5 (PDE5), which is significant in the treatment of erectile dysfunction. The structure-activity relationship (SAR) studies of these derivatives have contributed to the development of new leads for therapeutic agents with improved potency and selectivity (Giovannoni et al., 2006).
Antimicrobial Applications
The synthesis of novel heterocyclic derivatives using the compound has led to the discovery of structures with promising antimicrobial activities. These activities are essential for developing new antimicrobial agents, which are crucial in addressing the growing concern of antibiotic resistance (Dabholkar & Gavande, 2016).
Drug-like Properties and In Vitro Activities
Research has also focused on synthesizing libraries of heterocyclic compounds derived from the compound and evaluating their drug-like properties and in vitro microbial activities. This approach is instrumental in early-stage drug discovery, providing insights into the pharmacokinetic properties and biological activities of new compounds (Pandya et al., 2019).
Synthesis of Indolylpyridazinone Derivatives
The compound has been used in the synthesis of indolylpyridazinone derivatives, which are explored for their expected biological activity. Such research is fundamental in identifying new bioactive molecules that could lead to the development of novel therapeutic agents (Abubshait, 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-18-12-23-27(17-6-4-3-5-7-17)20(18)21(29)26(25-14)13-19(28)24-16-10-8-15(9-11-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUENNGQXIKTOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

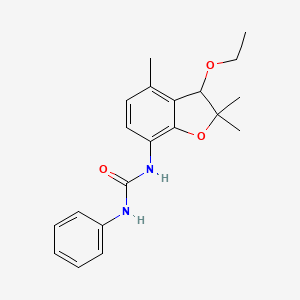

![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)
![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)
(4-quinolyl))carboxamide](/img/structure/B2738882.png)

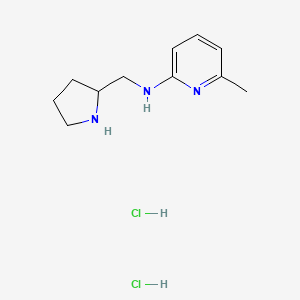
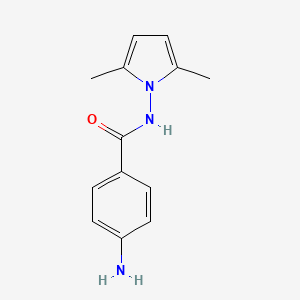
![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)
![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)
